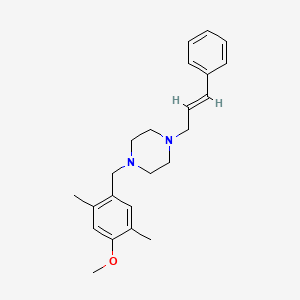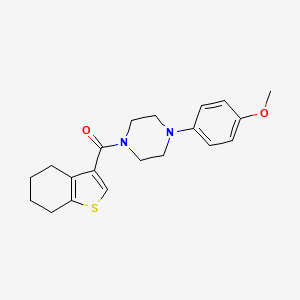![molecular formula C14H19N5O3 B6085818 N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide, also known as AT-406, is a small molecule inhibitor of multiple cellular pathways that are associated with cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide inhibits the proteasome, a cellular complex that degrades proteins and plays a crucial role in regulating cell growth and survival. By inhibiting the proteasome, this compound can induce the accumulation of misfolded and damaged proteins in cancer cells, leading to their death. Additionally, this compound can inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound can inhibit tumor growth and metastasis in preclinical models of cancer. This compound can also sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, one limitation of this compound is that it can inhibit multiple pathways, which can make it difficult to determine the specific mechanism of action in a given experiment.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is a need for further preclinical studies to determine the safety and efficacy of this compound in vivo, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer.
Synthesemethoden
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide involves several steps, including the reaction of 4-aminobenzaldehyde with nitromethane to form 4-nitrobenzylideneimine. This intermediate is then reacted with cyclohexanecarboxylic acid to yield the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, and colon cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting multiple pathways, including the proteasome and the anti-apoptotic proteins Bcl-2 and Mcl-1.
Eigenschaften
IUPAC Name |
N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSCWWYFLJPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]tetrahydro-3-furancarboxamide trifluoroacetate](/img/structure/B6085745.png)
![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)

![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)